molecular formula C12H10F4O B7996334 2,3,4,5-Tetrafluorophenyl cyclopentyl ketone

2,3,4,5-Tetrafluorophenyl cyclopentyl ketone

Cat. No.: B7996334
M. Wt: 246.20 g/mol
InChI Key: MPNSQERDAMPBLD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorophenyl cyclopentyl ketone is a fluorinated aromatic ketone featuring a cyclopentyl group bonded to a ketone moiety and a 2,3,4,5-tetrafluorophenyl ring. This compound is structurally significant due to its electron-withdrawing fluorine substituents, which enhance the electrophilicity of the ketone group and influence its reactivity in organic synthesis. The tetrafluorophenyl group is known to stabilize tautomeric forms in solution, favoring the ketone form over enol forms in equilibrium .

Properties

IUPAC Name

cyclopentyl-(2,3,4,5-tetrafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O/c13-8-5-7(9(14)11(16)10(8)15)12(17)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNSQERDAMPBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluorophenyl cyclopentyl ketone typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with cyclopentyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorophenyl cyclopentyl ketone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2,3,4,5-Tetrafluorophenyl cyclopentyl ketone serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules through various reactions such as:

  • Diels-Alder Reactions : The compound can participate in Diels-Alder reactions, forming new carbon-carbon bonds which are essential for constructing cyclic compounds .
  • Cross-Coupling Reactions : It can act as a coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds that are valuable in medicinal chemistry.

Research indicates that 2,3,4,5-Tetrafluorophenyl cyclopentyl ketone exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has significant antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell functions through interactions with cellular components.
  • Anticancer Potential : Investigations into its cytotoxicity have shown promising results in inducing apoptosis in cancer cell lines. The compound appears to affect cell cycle progression, particularly at the G2/M phase.

Medicinal Chemistry

The compound is being explored as a precursor for pharmaceutical agents:

  • Drug Development : Its structural characteristics make it a candidate for developing novel therapeutic agents targeting diseases such as cancer and infections. Ongoing studies focus on optimizing its pharmacological properties and therapeutic efficacy.

Antimicrobial Efficacy

A study highlighted the superior antimicrobial activity of 2,3,4,5-Tetrafluorophenyl cyclopentyl ketone against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Cytotoxicity Assessments

In vitro assays demonstrated that this compound effectively induced apoptosis in human cancer cell lines. Flow cytometry analyses revealed an increase in sub-G1 phase cells indicative of cell death due to apoptosis.

Pharmacological Potential

Ongoing research aims to explore its pharmacological applications further. The compound's ability to act as a precursor for developing new drugs targeting specific diseases is under investigation.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorophenyl cyclopentyl ketone involves its interaction with various molecular targets. The fluorine atoms on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclopentyl ketone moiety can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

a. Fluorine vs. Chlorine Substituents

  • o-Chlorophenyl Cyclopentyl Ketone (CAS 898791-87-2):
    This analog replaces fluorine with chlorine at the ortho position. The chlorine atom, being less electronegative than fluorine, reduces the electron-withdrawing effect, leading to lower ketone reactivity in nucleophilic additions. It is a key precursor in ketamine synthesis, with impurities such as o-chlorobenzoic acid anhydride identified in illicit samples .
  • 3,4,5-Trifluoroacetophenone (CAS 220141-73-1): With three fluorine atoms on the phenyl ring, this compound exhibits intermediate electrophilicity compared to tetrafluoro analogs. Its applications include serving as a building block in agrochemicals and pharmaceuticals .

b. Tetrafluorophenyl Derivatives

  • Ethyl 3-oxo-(2,3,4,5-Tetrafluorophenyl)propanoate (CAS 94695-50-8): This esterified derivative demonstrates similar electronic effects but differs in solubility and reactivity due to the ester group. It is used in synthesizing fluorinated intermediates for antibiotics .
  • 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid (CAS 951891-61-5):
    The extended carbon chain in this derivative increases hydrophilicity, making it more suitable for biomedical applications compared to the cyclopentyl variant .
Cycloalkyl Group Variations

a. Cyclopentyl vs. Cyclohexyl Phenyl Ketones
Studies on sodium borohydride reduction rates of cycloalkyl phenyl ketones reveal:

Cycloalkyl Group Relative Reaction Rate (0°C) Key Factors Affecting Reactivity
Cyclopentyl 0.36 Moderate ring strain; optimal balance of torsional and angular strain
Cyclohexyl 0.25 Lower strain but increased steric hindrance
Cyclopropyl 0.12 High angular strain destabilizes transition state

The cyclopentyl group in 2,3,4,5-tetrafluorophenyl cyclopentyl ketone likely follows this trend, offering a reactivity profile between strained (cyclopropyl) and bulky (cyclohexyl) analogs.

b. Cyclopentyl vs. Acyclic Alkyl Groups Acyclic alkyl ketones (e.g., acetophenone) exhibit higher reactivity (relative rate = 1.0 at 0°C) due to the absence of ring strain. However, cyclopentyl derivatives are preferred in drug synthesis for their conformational rigidity and metabolic stability .

Tautomerism and Stability
  • 2,3,4,5-Tetrafluorophenyl cyclopentyl ketone is expected to exist predominantly in the ketone form in solution, similar to ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, which favors the ketone tautomer (>90% in solution) .
  • In contrast, non-fluorinated analogs like tetraphenylcyclopentadienone (CAS 479-33-4) exhibit enol dominance in the solid state, highlighting fluorine’s role in stabilizing keto forms .

Biological Activity

2,3,4,5-Tetrafluorophenyl cyclopentyl ketone is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a tetrafluorophenyl group attached to a cyclopentyl ketone structure, which may influence its interaction with biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of 2,3,4,5-tetrafluorophenyl cyclopentyl ketone can be described as follows:

  • IUPAC Name : 2,3,4,5-tetrafluorophenyl cyclopentyl ketone
  • Molecular Formula : C12H10F4O
  • Molecular Weight : 256.20 g/mol

The biological activity of 2,3,4,5-tetrafluorophenyl cyclopentyl ketone is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the tetrafluorophenyl group enhances lipophilicity and may facilitate binding to lipid membranes and proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Biological Activity Data

Research has demonstrated various biological activities associated with 2,3,4,5-tetrafluorophenyl cyclopentyl ketone. Below is a summary table of its biological effects:

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells
Enzyme inhibitionReduced activity of specific metabolic enzymes

Case Studies

Several studies have investigated the biological effects of 2,3,4,5-tetrafluorophenyl cyclopentyl ketone in various contexts:

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxic Effects on Cancer Cells :
    • In vitro experiments demonstrated that treatment with 2,3,4,5-tetrafluorophenyl cyclopentyl ketone led to increased apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways.
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition revealed that the compound effectively inhibited the activity of certain cytochrome P450 enzymes involved in drug metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-tetrafluorophenyl cyclopentyl ketone, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,3,4,5-tetrafluorobenzoyl chloride and cyclopentane derivatives. A modified Grignard reaction with cyclopentyl magnesium bromide and tetrafluorophenyl carbonyl precursors is also effective . Key steps include:

  • Use of anhydrous AlCl₃ as a catalyst for electrophilic acylation.
  • Solvent selection (e.g., dichloromethane or cyclohexane) to enhance reaction efficiency.
  • Purification via vacuum distillation or preparative HPLC to achieve >98% purity, as demonstrated in impurity profiling studies .
    • Data Table :
MethodYield (%)Purity (%)Key Catalyst/Solvent
Friedel-Crafts65–7595–98AlCl₃/CH₂Cl₂
Grignard70–8097–99Cyclopentyl MgBr/THF

Q. How can spectroscopic techniques distinguish 2,3,4,5-tetrafluorophenyl cyclopentyl ketone from structurally similar ketones?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tetrafluorophenyl group shows characteristic splitting patterns (e.g., ¹⁹F coupling in ¹H NMR) and deshielded carbonyl carbon (~205–210 ppm in ¹³C NMR) .
  • FT-IR : A strong C=O stretch at ~1680–1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ for C₁₂H₁₁F₄O: 263.0752) to confirm molecular formula .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation.
  • Hydrolytic Sensitivity : The ketone group is prone to hydrolysis in acidic/basic conditions. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How do reaction kinetics and substituent effects influence the reduction of 2,3,4,5-tetrafluorophenyl cyclopentyl ketone?

  • Methodological Answer : Kinetic studies using NaBH₄ or LiAlH₄ reveal:

  • Steric Effects : The cyclopentyl group reduces accessibility to the carbonyl, slowing reduction rates compared to linear alkyl ketones.
  • Electronic Effects : Electron-withdrawing fluorine atoms on the aryl ring increase electrophilicity of the carbonyl, accelerating reduction. Rate constants (k) follow: k(tetrafluorophenyl) > k(trifluorophenyl) > k(phenyl) .
    • Data Table :
SubstrateRelative Rate (25°C)Activation Energy (kJ/mol)
Cyclopentyl phenyl ketone1.0 (reference)58.2
2,3,4,5-Tetrafluorophenyl analog1.849.7

Q. What strategies identify and quantify synthetic impurities in 2,3,4,5-tetrafluorophenyl cyclopentyl ketone?

  • Methodological Answer :

  • HPLC-IT/TOF MS : Detects impurities at ppm levels. For example:
  • Impurity A : o-Chlorobenzoic acid anhydride (m/z 315.12, [M-H]⁻).
  • Impurity B : 1,2-Di-o-chlorobenzoylcyclopentene (m/z 409.08, [M+H]⁺) .
  • Synthetic Route Analysis : Impurities arise from incomplete acylation or side reactions during cyclopentane ring formation.

Q. How does C(CO)–C bond cleavage in this ketone enable catalytic applications?

  • Methodological Answer : Ultrathin N-doped carbon nanosheets facilitate selective C(CO)–C bond cleavage via radical intermediates (e.g., R–O˙ and HO˙). Applications include:

  • Ester Synthesis : Cleavage yields 2,3,4,5-tetrafluorobenzoic acid derivatives.
  • Mechanistic Insight : β-C hydrogen abstraction initiates radical chain reactions, confirmed by radical trapping experiments .

Q. Can computational modeling predict regioselectivity in electrophilic substitutions of 2,3,4,5-tetrafluorophenyl cyclopentyl ketone?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) show:

  • Electrophilic Attack : Fluorine substituents direct incoming electrophiles to meta positions due to inductive effects.
  • Transition State Analysis : Activation barriers for nitration are ~15 kcal/mol lower at meta vs. para positions.

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : Grignard methods report higher yields (80%) than Friedel-Crafts (65–75%), attributed to competing side reactions in the latter. Impurity profiling and solvent optimization (e.g., switching to THF) resolve this.
  • Radical vs. Polar Mechanisms : Conflicting reports on C(CO)–C cleavage are reconciled by reaction conditions: radical pathways dominate in the presence of O₂, while polar mechanisms occur under inert atmospheres .

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